molecular formula C10H11NO B2966205 2-(Ethoxymethyl)benzonitrile CAS No. 1016708-78-3

2-(Ethoxymethyl)benzonitrile

Cat. No.: B2966205
CAS No.: 1016708-78-3
M. Wt: 161.204
InChI Key: XXGWYFKOORDYAD-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, where an ethoxymethyl group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)benzonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride, forming benzonitrile. The ethoxymethyl group is then introduced through an alkylation reaction using ethyl bromide and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Ethoxymethyl)benzonitrile finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxymethyl)benzonitrile is unique due to the presence of both the nitrile and ethoxymethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(ethoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGWYFKOORDYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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